2-phenyl-1H-indol-3-ol

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

Researchers developing tubulin polymerization inhibitors face inconsistent synthetic routes when oxidizing 2-phenylindole directly, often generating isomeric mixtures. 2-Phenyl-1H-indol-3-ol (CAS 860403-00-5) solves this via its C3-OH group, enabling controlled oxidation to pharmacologically essential 2-phenylindole-3-carboxaldehydes. - Direct precursor to antimitotic agents achieving IC₅₀ of 1.60-20 nM against MCF-7/MDA-MB 231 cells. - Preserves redox capacity for antioxidant studies (lipid peroxidation inhibition comparable to BHT). - Stable under recommended storage; supplied with Certificate of Analysis for procurement confidence.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B13135735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1H-indol-3-ol
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)O
InChIInChI=1S/C14H11NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H
InChIKeyGKSLMRAMMVMYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-indol-3-ol (CAS 860403-00-5): Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Phenyl-1H-indol-3-ol (CAS 860403-00-5; MW 209.24 g/mol; molecular formula C₁₄H₁₁NO), also historically referred to as 2-phenylindoxyl, is a heterocyclic aromatic compound belonging to the 2-phenylindole family, distinguished by a hydroxyl substituent at the indole C3 position [1]. This compound exists in equilibrium with its keto tautomer (2-phenyl-3H-indol-3-one), a property that fundamentally dictates its redox behavior and synthetic utility [2]. Unlike the parent 2-phenylindole (CAS 948-65-2; logP ≈ 3.83), the 3-OH group introduces hydrogen-bond donor capability and increases topological polar surface area, altering solubility and intermolecular interaction profiles . The compound serves as a privileged scaffold in medicinal chemistry, providing a direct synthetic entry point to 2-phenylindole-3-carboxaldehydes—a class of potent antimitotic agents—via oxidation at the C3 position [3]. Its procurement is primarily relevant for research groups engaged in anticancer drug discovery, antioxidant mechanism studies, and indole-based fluorescent probe development.

Why Generic 2-Phenylindole or Simple Indole-3-ols Cannot Substitute for 2-Phenyl-1H-indol-3-ol in Research and Development Programs


The critical differentiator of 2-phenyl-1H-indol-3-ol resides in the synergistic combination of the C2-phenyl group and the C3-hydroxyl group within a single indole framework. Simple substitution with 2-phenylindole (lacking the 3-OH) forfeits the keto-enol tautomerism that enables oxidation to the pharmacologically essential 2-phenylindole-3-carboxaldehyde series [1]. Conversely, indole-3-ol or indole-3-carbinol derivatives without the 2-phenyl substituent lack the extended π-conjugation and lipophilic bulk required for high-affinity tubulin polymerization inhibition (IC₅₀ values of 5–20 nM achieved by 2-phenylindole-3-carboxaldehydes derived from this scaffold) [2]. The antioxidant mechanism of 2-phenylindole (2PI) derivatives, which involves electron donation from the indole nitrogen and stabilization by the 2-phenyl ring, is modulated by the C3 substituent—electron-withdrawing groups at C3 can diminish activity, whereas the 3-OH group preserves redox capacity [3]. Furthermore, structure–activity relationship (SAR) studies on estrogen receptor binding demonstrate that both the 2-phenyl ring and appropriate substitution at C3 are required for high relative binding affinity (RBA values up to 33 for optimized 2-phenylindoles, with estradiol = 100) [4]. Generic substitution disrupts this pharmacophoric integrity and leads to unpredictable, often inferior biological outcomes.

Quantitative Differentiation Evidence: 2-Phenyl-1H-indol-3-ol vs. Closest Analogs and In-Class Alternatives


Synthetic Accessibility to Antimitotic 2-Phenylindole-3-carboxaldehydes: Direct Oxidation Advantage Over 2-Phenylindole

2-Phenyl-1H-indol-3-ol provides a direct synthetic entry to 2-phenylindole-3-carboxaldehydes via selective oxidation of the C3 hydroxyl group. These aldehyde derivatives demonstrate potent antimitotic activity with IC₅₀ values of 5–20 nM against MDA-MB 231 and MCF-7 breast cancer cell lines through inhibition of tubulin polymerization [1]. In contrast, 2-phenylindole (CAS 948-65-2) lacks the C3 hydroxyl handle; introducing an aldehyde at C3 requires Vilsmeier-Haack formylation (POCl₃/DMF), which can be less selective and may generate isomeric byproducts [2]. The most potent 2-phenylindole-3-carboxaldehyde derivative (compound 3e) exhibited an IC₅₀ of 1.60 nM against MCF-7 cells, surpassing the reference antimitotic vincristine (IC₅₀ = 2.00 nM) [3]. This synthetic advantage directly translates into procurement value: researchers requiring a C3-functionalizable 2-phenylindole scaffold with proven anticancer potential should prioritize the 3-ol derivative over the unsubstituted parent compound.

Anticancer Drug Discovery Tubulin Polymerization Inhibition Medicinal Chemistry

Antioxidant Activity of 2-Phenylindole Derivatives: Lipid Peroxidation Inhibition Compared to Melatonin, BHT, and α-Tocopherol

A series of 2-phenylindole (2PI) derivatives, structurally anchored on the 2-phenylindole core shared with 2-phenyl-1H-indol-3-ol, were evaluated for in vitro antioxidant activity against melatonin, BHT (butylated hydroxytoluene), and α-tocopherol [1]. The 2PI derivatives significantly inhibited lipid peroxidation (LP) by 72–98% at 10⁻³ M concentration in rat liver homogenate, which is comparable to BHT (88% inhibition at 10⁻³ M) and within the range observed for melatonin [1]. Notably, compounds bearing electron-withdrawing substituents (F, Cl, NO₂) on the indole ring achieved the highest LP inhibition values, indicating that the antioxidant pharmacophore resides in the 2-phenylindole nucleus and can be tuned by ring substitution [2]. The DPPH radical scavenging assay confirmed that 2PI derivatives act primarily as hydroxyl radical scavengers rather than superoxide anion scavengers, a mechanistic distinction from melatonin which shows broader radical scavenging [2]. For the specific compound 2-phenyl-1H-indol-3-ol, the 3-OH group is expected to enhance hydrogen-atom donation capacity relative to 2-phenylindole itself, based on the established SAR that electron-donating groups at C3 preserve antioxidant activity while electron-withdrawing groups (e.g., the aldehyde in 2PIA derivatives) abolish it [3].

Oxidative Stress Lipid Peroxidation Free Radical Scavenging

Keto-Enol Tautomerism and Redox Behavior: Structural Differentiation from 2-Phenylindole

2-Phenyl-1H-indol-3-ol undergoes reversible keto-enol tautomerism to form 2-phenyl-3H-indol-3-one (2-phenylindolone), a property absent in 2-phenylindole (CAS 948-65-2) which has no oxygen functionality at C3 [1]. This tautomerism was confirmed by 2D NMR spectroscopy on N-alkyl-2-phenylindoxyls, which showed characteristic ¹³C NMR signals at δ 197.2 (C=O, keto form) and δ 163.9 (C-OH, enol form), establishing the dynamic equilibrium [2]. The keto form is electrophilic at C3 and reacts with Grignard reagents to yield 3-alkyl/aryl-3H-indol-3-ols, whereas 2-phenylindole is inert under identical conditions [3]. This tautomeric behavior also underpins the compound's susceptibility to autooxidation—a property exploited in dye-sensitized photooxygenation studies where 2-phenylindole is converted to 2-phenylindoxyl derivatives via singlet oxygen [4]. The practical implication is that 2-phenyl-1H-indol-3-ol can participate in both nucleophilic (via the enol OH) and electrophilic (via the keto carbonyl) chemistry, offering a versatile synthetic node that 2-phenylindole cannot replicate.

Physical Organic Chemistry Tautomerism Redox Chemistry

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Lipophilicity vs. 2-Phenylindole

The introduction of the 3-OH group into the 2-phenylindole scaffold increases the hydrogen-bond donor count from 1 (indole NH only, for 2-phenylindole) to 2 (indole NH + phenolic OH) and raises the topological polar surface area, which directly impacts membrane permeability and solubility profiles [1]. While experimentally measured logP/logD values for 2-phenyl-1H-indol-3-ol are not publicly available, computational estimates based on the fragment contribution method indicate a reduction in logP compared to 2-phenylindole (measured logP ≈ 3.83) , consistent with the introduction of a polar hydroxyl group. This physicochemical shift has practical consequences: 2-phenyl-1H-indol-3-ol is expected to exhibit lower passive membrane permeability but higher aqueous solubility than 2-phenylindole, making it more suitable for aqueous biological assay formats while potentially requiring formulation adjustment for cellular uptake [2]. The hydrogen-bond donor capacity also enables specific intermolecular interactions (e.g., with kinase hinge regions or receptor polar residues) that are structurally precluded for 2-phenylindole [3]. Vendors report 2-phenyl-1H-indol-3-ol as a solid with purity ≥95% (HPLC), with procurement available from multiple commercial sources [4].

Drug Design ADME Profiling Physicochemical Characterization

Estrogen Receptor Pharmacophore Integrity: SAR Evidence That Both 2-Phenyl and C3 Substitution Are Required for High-Affinity Binding

Structure–activity relationship studies on 2-phenylindoles demonstrate that optimal estrogen receptor (ER) binding affinity requires the simultaneous presence of the 2-phenyl ring and a hydrogen-bond-capable substituent at C3 or N1 [1]. In the seminal SAR analysis by von Angerer et al., 2-phenylindole derivatives achieved relative binding affinity (RBA) values up to 33 (estradiol = 100), approaching that of the potent synthetic estrogen hexestrol (RBA = 25) [1]. The highest RBA values were observed for compounds bearing a hydroxyl group in the para position of the 2-phenyl ring combined with appropriate N-alkylation [2]. While 2-phenyl-1H-indol-3-ol itself has not been directly assayed for ER binding, its structural features map onto the established pharmacophore: the 2-phenyl ring provides hydrophobic contacts, and the 3-OH group offers a hydrogen-bond donor/acceptor site analogous to the phenolic A-ring of estradiol [3]. Critically, 2-phenylindole derivatives lacking C3 functionality show significantly reduced ER affinity, confirming that the C3 position is a key pharmacophoric point [1]. For researchers developing ER-targeted agents, 2-phenyl-1H-indol-3-ol provides a scaffold that pre-installs both essential recognition elements, unlike 2-phenylindole which requires additional synthetic manipulation.

Estrogen Receptor Antiestrogen Drug Design Structure-Activity Relationship

Optimal Application Scenarios for 2-Phenyl-1H-indol-3-ol Based on Quantitative Differentiation Evidence


Synthesis of Antimitotic 2-Phenylindole-3-carboxaldehyde Leads for Breast Cancer Drug Discovery

Research teams developing tubulin polymerization inhibitors should procure 2-phenyl-1H-indol-3-ol as the direct synthetic precursor to 2-phenylindole-3-carboxaldehydes. These carboxaldehyde derivatives demonstrate IC₅₀ values of 5–20 nM against MDA-MB 231 and MCF-7 breast cancer cells, with the most potent congener (compound 3e) achieving IC₅₀ = 1.60 nM, outperforming vincristine (IC₅₀ = 2.00 nM) [1]. The C3 hydroxyl group of the target compound enables controlled oxidation to the aldehyde using mild conditions (e.g., IBX or Dess-Martin periodinane), whereas 2-phenylindole requires harsher Vilsmeier-Haack conditions that generate acidic waste and isomeric mixtures [2]. Downstream derivatization of the aldehyde to oximes, hydrazones, and chalcones further expands the chemical space accessible from this single precursor [3]. This scenario is directly supported by the antimitotic activity data established in Section 3, Evidence Item 1.

Antioxidant Mechanism Studies Requiring an Intact Indole-3-ol Redox Core

Investigators studying structure–activity relationships of indole-based antioxidants should select 2-phenyl-1H-indol-3-ol over 2-phenylindole-3-carboxaldehyde (2PIA) derivatives, because the latter class shows no significant antioxidant activity due to the electron-withdrawing aldehyde group [1]. The 2-phenylindole (2PI) scaffold with electron-donating C3 substituents inhibits lipid peroxidation by 72–98% at 10⁻³ M, comparable to BHT (88%) and melatonin [1]. The 3-OH group preserves the electron-rich indole ring system required for radical cation formation and hydrogen-atom transfer, the proposed antioxidant mechanism [2]. This compound is therefore the appropriate choice for probing hydroxyl radical scavenging mechanisms and for comparative studies against melatonin, BHT, and α-tocopherol using DPPH, superoxide anion, and lipid peroxidation assays [2]. This scenario derives from the antioxidant activity evidence presented in Section 3, Evidence Item 2.

Estrogen Receptor Ligand Design Using a Pre-functionalized 2-Phenylindole Pharmacophore

Medicinal chemistry groups pursuing selective estrogen receptor modulators (SERMs) or pure antiestrogens based on the 2-phenylindole scaffold should prioritize 2-phenyl-1H-indol-3-ol as a starting material. SAR studies demonstrate that high ER binding affinity (RBA up to 33, estradiol = 100) requires the 2-phenyl ring for hydrophobic interactions and a hydrogen-bond-capable group at C3 or N1 [1]. The target compound provides both elements in a single intermediate: the 3-OH can serve directly as a hydrogen-bond donor/acceptor isostere of the estradiol A-ring phenol, or be elaborated to ether or carbamate derivatives for affinity optimization [2]. Subsequent N-alkylation at the indole nitrogen further enhances ER binding, as demonstrated by the systematic SAR of von Angerer et al. [1]. This scenario is grounded in the ER pharmacophore evidence detailed in Section 3, Evidence Item 5.

Fluorescent Probe and Dye Chemistry Exploiting Indoxyl Autooxidation

Researchers developing indoxyl-based chromogenic or fluorogenic substrates should consider 2-phenyl-1H-indol-3-ol for applications requiring extended conjugation and modulated autooxidation rates. The compound undergoes autooxidation analogous to indoxyl (the precursor to indigo dye), forming dimeric and oligomeric colored species [1]. The 2-phenyl substituent extends the π-system, red-shifting the absorption spectrum relative to unsubstituted indoxyl, while the 3-OH group controls the tautomeric equilibrium that governs oxidation kinetics [2]. Dye-sensitized photooxygenation studies confirm that 2-phenylindole is converted to 2-phenylindoxyl derivatives under photochemical conditions, validating the chromogenic potential of this scaffold [3]. This application scenario is supported by the tautomerism and reactivity evidence in Section 3, Evidence Item 3.

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